molecular formula C22H19FN2O5S B15001034 methyl [4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B15001034
M. Wt: 442.5 g/mol
InChI Key: CEYXVAYVDBNAOD-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate is a complex organic compound that belongs to the class of thiazolopyridine derivatives. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, substituted with fluorophenyl and methoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Cyclization with Pyridine: The thiazole intermediate is then cyclized with a pyridine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Substitution Reactions: The resulting thiazolopyridine compound is further functionalized by introducing fluorophenyl and methoxyphenyl groups through electrophilic aromatic substitution reactions.

    Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridine Derivatives: Compounds with similar thiazolopyridine structures but different substituents.

    Fluorophenyl and Methoxyphenyl Derivatives: Compounds with similar aromatic substitutions but different core structures.

Uniqueness

Methyl 2-[4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate is unique due to its specific combination of a thiazolopyridine core with fluorophenyl and methoxyphenyl groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H19FN2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

methyl 2-[4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C22H19FN2O5S/c1-29-16-9-3-13(4-10-16)17-11-18(26)25(15-7-5-14(23)6-8-15)21-20(17)31-22(28)24(21)12-19(27)30-2/h3-10,17H,11-12H2,1-2H3

InChI Key

CEYXVAYVDBNAOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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